molecular formula C23H19NO3 B11278385 5-methoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide

5-methoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide

Cat. No.: B11278385
M. Wt: 357.4 g/mol
InChI Key: JLIGTQHCBKDCEI-UHFFFAOYSA-N
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Description

5-methoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a methoxy group, a methylphenyl group, and a phenyl group attached to a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like methyl iodide in the presence of a base.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine, such as aniline, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A tryptamine derivative with hallucinogenic properties.

    3,4-methylenedioxy-N-methylamphetamine (MDMA): A psychoactive drug known for its empathogenic effects.

    2-aminoindane (2-AI): A stimulant with structural similarities to amphetamine.

Uniqueness

5-methoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzofuran core with methoxy, methylphenyl, and phenyl groups sets it apart from other similar compounds, making it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C23H19NO3

Molecular Weight

357.4 g/mol

IUPAC Name

5-methoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide

InChI

InChI=1S/C23H19NO3/c1-15-8-10-17(11-9-15)24-23(25)21-19-14-18(26-2)12-13-20(19)27-22(21)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,24,25)

InChI Key

JLIGTQHCBKDCEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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